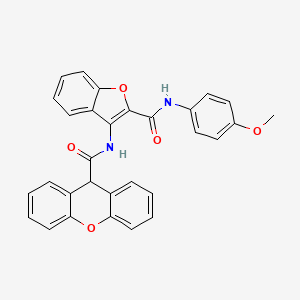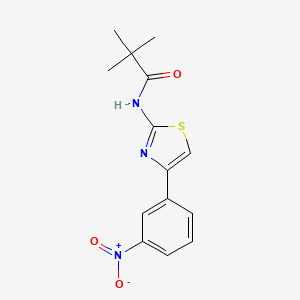
N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide, also known as NITD-916, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide, also known as Oprea1_102105:
Anticancer Activity
N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide has shown potential as an anticancer agent. Thiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various cancer cell lines. The presence of the nitrophenyl group enhances its cytotoxic properties, making it a promising candidate for further development in cancer therapy .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Thiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide has been tested and found to inhibit the growth of several microbial strains, making it useful in the development of new antibiotics .
Antioxidant Activity
Research has indicated that N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide possesses antioxidant properties. This activity is crucial in protecting cells from oxidative stress and damage caused by free radicals. The compound’s ability to scavenge free radicals suggests its potential use in preventing diseases related to oxidative stress, such as neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. Thiazole derivatives, including N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide, can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Antiviral Activity
N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide has demonstrated antiviral activity against certain viruses. Thiazole compounds are being investigated for their ability to interfere with viral replication and inhibit the spread of viral infections. This compound could be developed into antiviral drugs to combat viral diseases .
Antidiabetic Potential
The antidiabetic potential of N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide has been explored in recent research. Thiazole derivatives can improve insulin sensitivity and reduce blood glucose levels. This compound could be developed into a therapeutic agent for managing diabetes .
Hepatoprotective Activity
This compound has also been studied for its hepatoprotective effects. Thiazole derivatives can protect the liver from damage caused by toxins and other harmful agents. N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide shows promise in preventing liver diseases and promoting liver health .
These diverse applications highlight the potential of N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide in various fields of scientific research and medicine. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors Design, Synthesis, and Anticancer Activity of Novel 2-(4 … - Springer Thiazoles: having diverse biological activities : Synthesis and Biological Evaluation of Thiazole Derivatives
Mechanism of Action
Target of Action
N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide, also known as Oprea1_102105, is a compound that has been found to have diverse biological activities Compounds with a similar thiazole nucleus have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For example, some thiazole derivatives have been found to inhibit human monoamine oxidase (hMAO) A and B isoforms .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been found to have various effects, such as antimicrobial, antifungal, antiviral, and antitumor effects . For example, some thiazole derivatives have been found to have antioxidant activity .
Action Environment
The properties of thiazole compounds, such as their solubility in various solvents, may influence their action in different environments .
properties
IUPAC Name |
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-14(2,3)12(18)16-13-15-11(8-21-13)9-5-4-6-10(7-9)17(19)20/h4-8H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGUAMWWFJJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

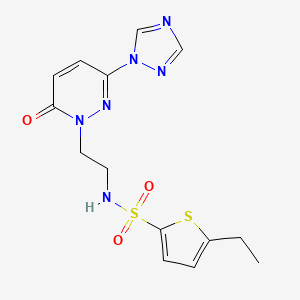
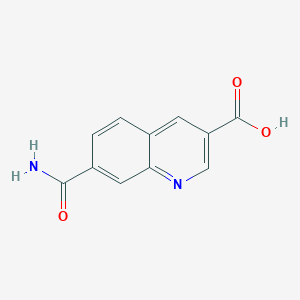
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)
![1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2494621.png)

![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)
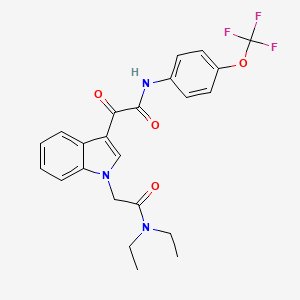
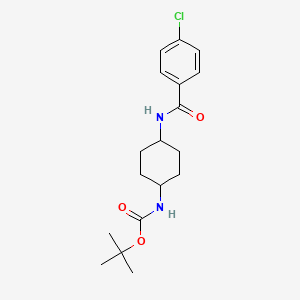
![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)
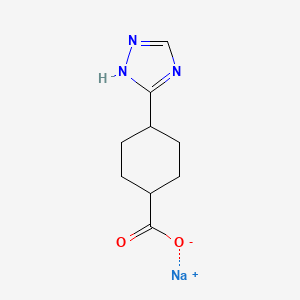
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)
